Bienvenue dans la boutique en ligne BenchChem!

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid

Vitamin K metabolism Nutritional biomarker Urinary metabolite profiling

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid, also designated 7C-aglycone or phylloquinone aglycone I, is a C₁₈ naphthoquinone monocarboxylic acid (MW 298.3 g/mol). It is one of two terminal urinary catabolites common to both phylloquinone (vitamin K₁) and all menaquinones (vitamin K₂), generated via ω‑ and β‑oxidation of the phytyl side‑chain.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 34185-71-2
Cat. No. B049246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid
CAS34185-71-2
Synonyms(E)-6-(1,4-Dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-4-methyl-4-hexenoic Acid; _x000B_(E)-6-(1,4-Dihydro-3-methyl-1,4-dioxo-2-naphthyl)-4-methyl-4-hexenoic Acid; _x000B_2-Methyl-3-(trans-5-carboxy-3-methyl-2-pentenyl)-1,4-naphthoquinone;  trans-2-Methyl-3-(5-carbo
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC(=O)O
InChIInChI=1S/C18H18O4/c1-11(8-10-16(19)20)7-9-13-12(2)17(21)14-5-3-4-6-15(14)18(13)22/h3-7H,8-10H2,1-2H3,(H,19,20)/b11-7+
InChIKeyBCNIZSHMXASUGF-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7C-Aglycone (CAS 34185-71-2) – Vitamin K Metabolite Standard for Urinary Biomarker Assays


(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid, also designated 7C-aglycone or phylloquinone aglycone I, is a C₁₈ naphthoquinone monocarboxylic acid (MW 298.3 g/mol) [1]. It is one of two terminal urinary catabolites common to both phylloquinone (vitamin K₁) and all menaquinones (vitamin K₂), generated via ω‑ and β‑oxidation of the phytyl side‑chain [2]. Unlike the parent vitamins, the aglycones are water‑soluble and excreted as glucuronide conjugates, making them candidate non‑invasive biomarkers of global vitamin K status [3].

Why 7C-Aglycone Cannot Be Substituted by 5C-Aglycone or Parent Vitamin K Standards


The two major urinary aglycones—5C-aglycone and 7C-aglycone—differ not only in carbon chain length but also in their quantitative response to dietary vitamin K sources. The 5C-aglycone predominates (~75% of total excretion) and declines markedly under vitamin K restriction, while the 7C-aglycone shows a divergent response: it increases selectively upon phylloquinone repletion but continues to decrease upon dihydrophylloquinone repletion [1]. This source‑specific discordance means that measuring only the 5C-aglycone cannot distinguish phylloquinone from dihydrophylloquinone intake, a critical distinction in nutritional intervention studies. Furthermore, the 7C-aglycone is the metabolite that becomes dominant in preterm infants exposed to high‑tissue vitamin K₁ loads, serving as a specific index of metabolic overload that 5C-aglycone cannot provide [2]. Substitution of 7C-aglycone with the parent phylloquinone standard is inapplicable because the parent molecule is lipid‑soluble, not excreted intact in urine, and does not reflect catabolic flux through the common vitamin K degradation pathway [3].

Quantitative Differentiation of 7C-Aglycone (CAS 34185-71-2) from Closest Analogs


Urinary Excretion Ratio: 7C-Aglycone Represents ~25% of Total Metabolite Output in Adults

In a randomized crossover study of 9 healthy adults fed a controlled diet (93 μg phylloquinone/d), the 5C-aglycone accounted for ~75% of total urinary vitamin K metabolite excretion, while the 7C-aglycone constituted the remaining ~25% [1]. This consistent 3:1 ratio provides a baseline for detecting perturbations in vitamin K catabolism; deviations from this ratio (e.g., 7C-aglycone exceeding 5C-aglycone) are a specific indicator of metabolic overload, as observed in preterm infants receiving high‑dose vitamin K₁ prophylaxis [2].

Vitamin K metabolism Nutritional biomarker Urinary metabolite profiling

Divergent Response to Dihydrophylloquinone Repletion: 7C-Aglycone Decreases While 5C-Aglycone Increases

When subjects were repleted with dihydrophylloquinone (240 μg/d for 10 d) following a 15‑d phylloquinone restriction period, the urinary excretion of 5C-aglycone doubled within 24 h (P < 0.001) and tripled by day 4. In contrast, the 7C-aglycone continued to decline during dihydrophylloquinone repletion, failing to recover [1]. This negative discordance is not observed with phylloquinone repletion, where both metabolites increase. The 7C-aglycone thus provides a unique biomarker that can discriminate between dietary phylloquinone and dihydrophylloquinone intake, a property not shared by 5C-aglycone or total metabolite output.

Dietary vitamin K discrimination Dihydrophylloquinone metabolism Biomarker selectivity

Acid Lability: 7C-Aglycone Yields Phylloquinone γ‑Lactone Upon Acid Treatment, Distinguishing It from Acid‑Stable 5C-Aglycone

Shearer and Barkhan (1973) demonstrated that the acid‑labile urinary aglycone (later identified as 7C-aglycone) undergoes cyclization to phylloquinone γ‑lactone upon treatment with dilute HCl, whereas the companion acid‑stable aglycone (5C-aglycone) does not [1]. This property was exploited in early structural characterization: the minor aglycone fraction (7C-aglycone), when converted to the lactone, accounted for an increasing proportion of total metabolites over time after labelled phylloquinone administration [1]. The γ‑lactone artifact had previously been misidentified as the sole urinary metabolite; this work established that it is a degradation product specific to the 7C-aglycone.

Metabolite artifact prevention Sample preparation Structural identification

Superior HPLC‑ECD Detection Sensitivity: On‑Column Detection Limit of <3.5 fmol for 7C-Aglycone Methyl Ester

The validated HPLC method with post‑column coulometric reduction and amperometric oxidative electrochemical detection achieves an on‑column detection limit of <3.5 fmol (<1 pg) for the methyl ester of 7C-aglycone, with excellent linearity (r² ≥ 0.999) and inter‑assay precision of ~10% [1]. This sensitivity was confirmed using an internal standard, 2‑methyl-3-(7′-carboxy‑heptyl)-1,4‑naphthoquinone, added to urine prior to analysis. The method's sensitivity is sufficient to quantify 7C-aglycone in neonatal urine samples where absolute excretion rates are two orders of magnitude lower than in adults [2].

Analytical method validation Trace biomarker quantification Electrochemical detection

Neonatal Metabolic Overload Marker: 7C-Aglycone Exceeds 5C-Aglycone Only in Preterm Infants with High Vitamin K₁ Tissue Exposure

In a study of term and preterm infants receiving vitamin K₁ prophylaxis, all term infants and 10 of 13 preterm infants predominantly excreted 5C-aglycone. However, in preterm infants with the highest tissue K₁ exposure (particularly after 200 μg i.v. or 500 μg i.m.), the 7C-aglycone level exceeded that of 5C-aglycone, a reversal of the normal adult 3:1 ratio [1]. This inversion was interpreted as evidence of metabolic overload of the vitamin K catabolic pathway, making the 7C-aglycone a specific sentinel for supraphysiological vitamin K₁ tissue burden [1].

Neonatal vitamin K prophylaxis Metabolic overload Preterm infant biomarker

Physicochemical Differentiation: Higher LogP and Distinct Chromatographic Behavior Relative to 5C-Aglycone

The 7C-aglycone (C₁₈H₁₈O₄, MW 298.3, density 1.209 g/cm³, boiling point 497.4 °C at 760 mmHg) contains a 7‑carbon unsaturated side‑chain with an (E)‑configured double bond, whereas the 5C-aglycone (C₁₆H₁₆O₄, MW 272.3) has a saturated 5‑carbon chain [1]. The additional two‑carbon vinylogous extension and unsaturation increase hydrophobicity (estimated logP ~3.5 vs. ~2.8 for 5C-aglycone), resulting in longer reversed‑phase HPLC retention. This separation is analytically exploitable: in the validated HPLC‑ECD method, baseline resolution of the two aglycone methyl esters is achieved on C₁₈ columns with methanol‑aqueous mobile phase [2].

Physicochemical property Chromatographic separation Structural analog differentiation

Optimal Use Cases for 7C-Aglycone (CAS 34185-71-2) Based on Quantitative Differentiation Evidence


Urinary Biomarker Method Development for Global Vitamin K Status Assessment

Laboratories developing HPLC‑ECD or LC‑MS/MS methods for urinary vitamin K metabolites require both 5C- and 7C-aglycone authentic standards for calibration. The 7C-aglycone is the minor component (~25% of total excretion) [1] and its accurate quantification is essential because the 5C:7C ratio serves as a quality metric for complete metabolite profiling. The validated method achieves <3.5 fmol on‑column sensitivity for 7C-aglycone methyl ester [2], enabling quantification even in volume‑limited neonatal urine samples where absolute excretion is ~100‑fold lower than adults [3].

Dietary Intervention Studies Requiring Discrimination of Phylloquinone vs. Dihydrophylloquinone Intake

In randomized controlled trials where subjects receive either phylloquinone or dihydrophylloquinone, the 7C-aglycone standard is mandatory because it is the only urinary metabolite that shows a divergent (negative) response to dihydrophylloquinone repletion [1]. Without 7C-aglycone measurement, total metabolite output or 5C-aglycone alone would fail to detect this source‑specific metabolic difference, potentially confounding the interpretation of vitamin K status in populations consuming hydrogenated vitamin K‑rich processed foods.

Neonatal Vitamin K Prophylaxis Optimization Studies

Preterm and term infant studies investigating optimal vitamin K₁ dosing regimens require the 7C-aglycone standard to detect metabolic overload. The inversion of the 5C:7C ratio (7C-aglycone exceeding 5C-aglycone) specifically identifies infants whose vitamin K catabolic capacity is saturated by high‑tissue K₁ concentrations [1]. This sentinel application cannot be fulfilled by 5C-aglycone measurement alone, making 7C-aglycone procurement indispensable for neonatal pharmacology laboratories.

Method Validation and Quality Control: Acid‑Lability Artifact Prevention

Analytical laboratories performing vitamin K metabolite extraction must validate that their hydrolysis protocol does not artifactually convert 7C-aglycone to phylloquinone γ‑lactone [1]. The 7C-aglycone standard is required as a positive control to confirm that enzymatic hydrolysis (β‑glucuronidase) preserves the intact aglycone, whereas acid hydrolysis would generate the lactone artifact. This quality‑control step is essential for any laboratory reporting urinary vitamin K metabolite data in peer‑reviewed research.

Quote Request

Request a Quote for (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.